molecular formula C14H15NO3 B13925337 Ethyl 3-amino-4-benzylfuran-2-carboxylate CAS No. 824984-05-6

Ethyl 3-amino-4-benzylfuran-2-carboxylate

Cat. No.: B13925337
CAS No.: 824984-05-6
M. Wt: 245.27 g/mol
InChI Key: NOHWVHKGTNTRON-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-benzylfuran-2-carboxylate is a chemical compound with the molecular formula C14H15NO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-benzylfuran-2-carboxylate typically involves the reaction of 3-amino-4-benzylfuran-2-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-benzylfuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

Ethyl 3-amino-4-benzylfuran-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-benzylfuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-4-benzylfuran-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group, benzyl group, and furan ring makes it a versatile compound for various applications .

Properties

CAS No.

824984-05-6

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 3-amino-4-benzylfuran-2-carboxylate

InChI

InChI=1S/C14H15NO3/c1-2-17-14(16)13-12(15)11(9-18-13)8-10-6-4-3-5-7-10/h3-7,9H,2,8,15H2,1H3

InChI Key

NOHWVHKGTNTRON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CO1)CC2=CC=CC=C2)N

Origin of Product

United States

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